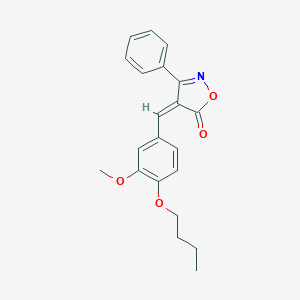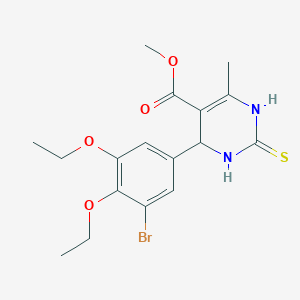![molecular formula C25H23IN2O3S B307574 (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one, also known as EITZ, is a novel compound with potential applications in scientific research. EITZ is a thiazolone derivative that has been shown to exhibit anti-inflammatory and antioxidant properties. In
Mecanismo De Acción
The mechanism of action of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the MAPK pathway, which is involved in the regulation of cell growth and survival. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. It also reduces the production of reactive oxygen species and inhibits lipid peroxidation. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has several advantages for lab experiments. It is easy to synthesize and produces high yields and purity. It exhibits various biological activities, making it suitable for studying the mechanisms of inflammation, oxidative stress, and cancer. This compound has potential applications in the treatment of various diseases, making it a promising compound for drug discovery. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. This compound also exhibits low solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for studying (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one. Further studies are needed to elucidate its mechanism of action and molecular targets. The potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders, should be explored further. The development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. The use of this compound in combination with other drugs may also be explored to enhance its efficacy. Overall, this compound is a promising compound with potential applications in scientific research and drug discovery.
Métodos De Síntesis
The synthesis of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one involves the reaction of 3-ethoxy-5-iodo-4-propoxybenzaldehyde with 2-amino-1-naphthalenol and thiourea in the presence of acetic acid as a catalyst. The resulting product is then treated with sodium hydroxide to obtain this compound in high purity. The synthesis method of this compound has been optimized to produce high yields and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied in vitro and in vivo for its potential therapeutic applications. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Propiedades
Fórmula molecular |
C25H23IN2O3S |
|---|---|
Peso molecular |
558.4 g/mol |
Nombre IUPAC |
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H23IN2O3S/c1-3-12-31-23-19(26)13-16(14-21(23)30-4-2)15-22-24(29)28-25(32-22)27-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b22-15+ |
Clave InChI |
XELUADFKWSTLOS-PXLXIMEGSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1I)/C=C/2\C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
SMILES canónico |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307491.png)
![2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307492.png)
![(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307494.png)
![4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307496.png)
![5-acetyl-4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B307498.png)


![ethyl {5-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B307501.png)

![ethyl 2-[2-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307503.png)
![4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B307506.png)
![(4Z)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B307509.png)
![3-[4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B307511.png)
![{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B307513.png)